1-Boc-homopiperazine

Descripción

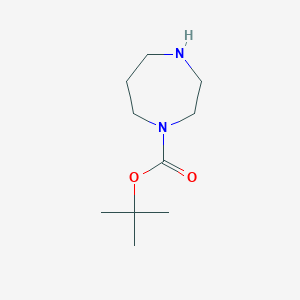

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPWEXWMQDRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373214 | |

| Record name | 1-Boc-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112275-50-0 | |

| Record name | 1-Boc-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-homopiperazine: Synthesis, Properties, and Applications

Introduction

1-Boc-homopiperazine, also known by its systematic name tert-butyl 1,4-diazepane-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure features a seven-membered diazepane ring, with one of the amine functionalities protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is pivotal, as it allows for selective chemical modification at the unprotected secondary amine, making it a versatile intermediate for constructing complex molecular architectures.[1]

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in the synthesis of bioactive molecules, analytical methods for quality control, and essential safety information.

Core Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 112275-50-0 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 95-110 °C at 0.5 mmHg | [3] |

| Density | 1.016 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.471 | |

| Solubility | Not miscible or difficult to mix in water. Soluble in common organic solvents. | [1][3] |

| Purity | ≥ 98% (by GC or Titration) | [2][4] |

Identification and Registry Numbers

| Identifier | Value | Reference(s) |

| MDL Number | MFCD00276987 | [1][2] |

| PubChem CID | 2756058 | [1][2] |

| Beilstein/REAXYS | 7581789 | |

| Synonyms | tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-hexahydro-1,4-diazepine, Boc-HomoPiz, HPBOC | [2][3] |

Synthesis of this compound

The most common laboratory synthesis involves the mono-protection of the commercially available 1,4-diazepane (homopiperazine) using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).

Experimental Protocol: N-Boc Protection of 1,4-Diazepane

This protocol describes a standard procedure for the synthesis of this compound.[3]

Materials:

-

1,4-Diazepane (1.0 g, 9.780 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.201 g, 9.780 mmol)

-

Acetic acid (19.6 mL)

-

10% Sodium Hydroxide (NaOH) solution

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).

-

In a separate flask, prepare a solution of di-tert-butyldicarbonate (2.201 g) in acetic acid (9.8 mL).

-

At room temperature, add the 1,4-diazepane solution to the di-tert-butyldicarbonate solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, quench the reaction by adding water.

-

Adjust the pH of the aqueous mixture to 10 using a 10% NaOH solution. The solution should be basic to ensure the deprotonation of any remaining amine salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-hexahydro-1,4-diazepine).

Expected Yield: ~90%

Synthesis Workflow Diagram

Applications in Drug Development

This compound is a versatile building block primarily used in the synthesis of pharmaceutical compounds.[1] The presence of a free secondary amine allows for its incorporation into larger molecules through reactions such as N-arylation, alkylation, amidation, and reductive amination.

Key therapeutic areas where this scaffold is employed include:

-

Anticoagulants: It is a key component in the synthesis of novel Factor Xa (fXa) inhibitors, which are a class of modern antithrombotic drugs used to prevent and treat blood clots.[3]

-

Histamine H3-Receptor Antagonists: Used in the development of antagonists for the H3 receptor, which are investigated for treating neurological disorders.[3]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Serves as a precursor for DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[3]

Generalized Application Workflow: Synthesis of Pharmaceutical Intermediates

The following diagram illustrates a typical synthetic sequence where this compound is coupled with an aryl halide, a common step in the synthesis of many drug candidates.

Analytical and Quality Control Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Representative HPLC Purity Assay

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

0-20 min, 5-95% B

-

20-25 min, 95% B

-

25-26 min, 95-5% B

-

26-30 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (where the carbamate (B1207046) group absorbs).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. While detailed spectral data is often proprietary to suppliers, the expected signals for ¹H and ¹³C NMR are predictable based on the structure.

-

¹H NMR: Expected signals would include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons on the diazepane ring would appear as a series of multiplets in the 1.7-3.6 ppm range. The NH proton signal may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the diazepine (B8756704) ring would appear in the aliphatic region (approx. 25-55 ppm).

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage and Handling Recommendations:

-

Store in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][2]

-

Keep the container tightly closed and store under an inert gas (e.g., Nitrogen or Argon) as the compound can be sensitive to air.[3]

-

Handle only in a chemical fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its mono-protected nature offers a strategic advantage for the regioselective synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

tert-butyl 1,4-diazepane-1-carboxylate chemical data

An In-depth Technical Guide to tert-butyl 1,4-diazepane-1-carboxylate

This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and safety information for tert-butyl 1,4-diazepane-1-carboxylate, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

tert-butyl 1,4-diazepane-1-carboxylate , also known as 1-Boc-homopiperazine, is a heterocyclic organic compound widely utilized as a building block in medicinal chemistry. Its structure incorporates a seven-membered diazepane ring protected with a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization at the unprotected secondary amine.

Chemical and Physical Properties

The fundamental chemical and physical properties of tert-butyl 1,4-diazepane-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 112275-50-0 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 95-110 °C at 0.5 mmHg | [1] |

| Density | 1.016 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.471 | [1] |

| Solubility | Not miscible or difficult to mix in water. Soluble in common organic solvents like ethanol, dimethylformamide, and methanol. | [3] |

Computed Properties

Computational models provide further insights into the molecule's characteristics, which are valuable for predicting its behavior in biological systems and for designing synthetic pathways.

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 200.15247817 g/mol | PubChem |

| Monoisotopic Mass | 200.15247817 g/mol | PubChem |

| Topological Polar Surface Area | 32.8 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of tert-butyl 1,4-diazepane-1-carboxylate. The following protocols are based on established methods for analogous compounds and general laboratory practices.

Synthesis Protocol

A common and effective method for the synthesis of cyclic amines like tert-butyl 1,4-diazepane-1-carboxylate involves the protection of a linear diamine followed by intramolecular cyclization. A representative synthesis is outlined below, based on the principles of the Fukuyama-Mitsunobu reaction.[4]

Materials:

-

N-Boc-N'-(3-hydroxypropyl)ethane-1,2-diamine

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve N-Boc-N'-(3-hydroxypropyl)ethane-1,2-diamine and triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is critical to remove byproducts, such as triphenylphosphine oxide and the hydrazine (B178648) dicarboxylate derivative.[4] Flash column chromatography is a standard method for this purpose.

Materials:

-

Crude tert-butyl 1,4-diazepane-1-carboxylate

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Compressed air or nitrogen for column pressurization

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from impurities.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 1,4-diazepane-1-carboxylate.

Analytical Data

Characterization of the final product is typically performed using various spectroscopic methods. While specific experimental spectra for this compound are not publicly available, the expected data based on its structure and data from similar compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~3.4 | t | 2H | -N(Boc)-CH₂- |

| ¹H | ~3.2 | t | 2H | -CH₂-NH- |

| ¹H | ~2.8 | t | 2H | -CH₂-NH-CH₂- |

| ¹H | ~2.7 | t | 2H | -N(Boc)-CH₂-CH₂- |

| ¹H | ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |

| ¹H | 1.45 | s | 9H | -C(CH₃)₃ |

| ¹³C | ~155 | s | 1C | C=O (carbamate) |

| ¹³C | ~80 | s | 1C | -C(CH₃)₃ |

| ¹³C | ~50 | t | 1C | -N(Boc)-CH₂- |

| ¹³C | ~48 | t | 1C | -CH₂-NH- |

| ¹³C | ~47 | t | 1C | -CH₂-NH-CH₂- |

| ¹³C | ~45 | t | 1C | -N(Boc)-CH₂-CH₂- |

| ¹³C | ~30 | t | 1C | -CH₂-CH₂-CH₂- |

| ¹³C | 28.4 | q | 3C | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Medium, Broad | N-H stretch (secondary amine) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-N stretch |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z | Assignment |

| Electrospray Ionization (ESI+) | 201.16 | [M+H]⁺ |

| 223.14 | [M+Na]⁺ | |

| 145.11 | [M - C₄H₈ + H]⁺ (loss of isobutylene) | |

| 101.09 | [M - Boc + H]⁺ |

Safety and Handling

tert-Butyl 1,4-diazepane-1-carboxylate is classified as a corrosive material and requires careful handling to avoid exposure.

Hazard Identification

-

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

-

Signal Word: Danger

Precautionary Measures

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

First Aid

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of tert-butyl 1,4-diazepane-1-carboxylate.

Caption: Synthetic workflow for tert-butyl 1,4-diazepane-1-carboxylate.

Caption: Detailed workflow for the purification by flash chromatography.

References

An In-depth Technical Guide to 1-Boc-homopiperazine

This technical guide provides a comprehensive overview of 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate), a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

Core Properties of this compound

This compound is an N-Boc protected derivative of homopiperazine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected secondary amine, making it an invaluable intermediate in the synthesis of complex molecules.[1][2][3] It is widely used in the development of novel pharmaceuticals, including anticoagulants, histamine (B1213489) H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][4] |

| Molecular Weight | 200.28 g/mol [1][4] |

| CAS Number | 112275-50-0[1][4] |

| Appearance | Colorless to yellow liquid[1][2] |

| Density | 1.016 g/mL at 20 °C[3] |

| Boiling Point | 95-110 °C at 0.5 mmHg[3] |

| Refractive Index | n20/D 1.471[3] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound from 1,4-Diazepane

This protocol is adapted from established synthetic methods for the Boc-protection of amines.

Objective: To synthesize tert-butyl 1,4-diazepane-1-carboxylate (this compound) by reacting 1,4-diazepane with di-tert-butyl dicarbonate (B1257347).

Materials:

-

1,4-Diazepane (1.0 g, 9.780 mmol)

-

Di-tert-butyl dicarbonate (Boc anhydride) (2.201 g, 9.780 mmol)

-

Acetic acid (19.6 mL)

-

Water

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (2.201 g) in acetic acid (9.8 mL).

-

At room temperature, add the 1,4-diazepane solution to the di-tert-butyl dicarbonate solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, add water to the reaction mixture.

-

Adjust the pH of the solution to 10 by carefully adding a 10% NaOH solution.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the final product, tert-butyl 1,4-diazepane-1-carboxylate.

Expected Yield: Approximately 90.0%.[2]

Application in Drug Development: A Workflow Example

This compound is a crucial starting material in the synthesis of various therapeutic agents. One notable application is in the development of Factor Xa (fXa) inhibitors, which are potent anticoagulants.[2][5][6] The diagram below illustrates a generalized workflow for the synthesis of a novel fXa inhibitor, highlighting the role of this compound.

Caption: Synthetic workflow for a Factor Xa inhibitor using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 [chemicalbook.com]

- 3. 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0 [sigmaaldrich.com]

- 6. 1-Boc-六氢-1,4-二氮杂环庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

N-Boc Protected Homopiperazine: A Technical Guide to Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stability, and handling of N-Boc protected homopiperazine (B121016) (tert-butyl 1,4-diazepane-1-carboxylate). This key intermediate is widely utilized in medicinal chemistry and drug development for the synthesis of a variety of therapeutic agents. This document details its chemical properties, conformational analysis, stability under various conditions, and provides exemplary experimental protocols for its synthesis and purity assessment.

Chemical Structure and Properties

N-Boc-homopiperazine, a derivative of the seven-membered heterocyclic compound homopiperazine (1,4-diazepane), features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is instrumental in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.[1][2]

Table 1: Physicochemical Properties of N-Boc-Homopiperazine

| Property | Value | Reference |

| Synonyms | tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-homopiperazine, 1-Boc-hexahydro-1,4-diazepine | [3] |

| CAS Number | 112275-50-0 | [1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 95-110 °C at 0.5 mmHg | [4] |

| Density | 1.016 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.471 | [4] |

| Enthalpy of Vaporization | 49.498 kJ/mol at boiling point (558.15 K) | [4] |

| Purity | ≥ 98% (by titration) | [3] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere. Sensitive to air and moisture. | [1][3] |

Conformational Analysis

The seven-membered 1,4-diazepane ring of N-Boc-homopiperazine is conformationally flexible and can exist in several low-energy conformations, primarily belonging to the chair and twist-boat families.[5][6] The presence of the bulky Boc group influences the conformational equilibrium. Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these conformers.[6]

The primary conformations include:

-

Chair (C): Often the ground-state conformation, minimizing angle strain.

-

Twist-Boat (TB): A flexible conformation that can be a low-energy and potentially bioactive form for substituted diazepanes.[6][7]

The energy difference between these conformers is typically small, and the equilibrium can be influenced by substitution and solvent effects.

Table 2: Representative Relative Energies of N-Boc-Homopiperazine Conformers

| Conformer | Relative Energy (kcal/mol) | Note |

| Chair 1 (Boc equatorial) | 0.00 | Hypothetical ground state. |

| Chair 2 (Boc axial) | 1.5 - 3.0 | Higher energy due to steric strain. |

| Twist-Boat 1 | 0.5 - 2.0 | Often close in energy to the chair conformer. |

| Twist-Boat 2 | 1.0 - 2.5 | Another accessible twist-boat conformation. |

Note: These values are representative and based on computational studies of similar 1,4-diazepane systems. The actual energy differences may vary.

Caption: Conformational equilibrium of N-Boc-homopiperazine.

Stability Profile

The stability of N-Boc-homopiperazine is largely dictated by the lability of the Boc protecting group.

Acid Stability

The Boc group is readily cleaved under acidic conditions. The kinetics of this deprotection reaction have been shown to exhibit a second-order dependence on the acid concentration.[1][8][9][10] This means that both the concentration and the strength of the acid significantly impact the rate of degradation. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.

Table 3: Acid-Catalyzed Deprotection Kinetics of Boc-Protected Amines

| Acid | Solvent | Temperature (°C) | Rate Constant (k) | Kinetic Order | Reference |

| HCl | Toluene/Propan-2-ol | 50 | Varies with [HCl]² | Second | [9][10] |

| H₂SO₄ | Toluene/Propan-2-ol | 50 | Varies with [H₂SO₄]² | Second | [9] |

| CH₃SO₃H | Toluene/Propan-2-ol | 50 | Varies with [CH₃SO₃H]² | Second | [9] |

| TFA | Toluene/Propan-2-ol | 50 | Inverse dependence on [TFA] | Complex | [9] |

Base and Nucleophile Stability

The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it an orthogonal protecting group to others like the Fmoc group.

Thermal Stability

N-Boc-homopiperazine exhibits good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of acids, can lead to deprotection.

Experimental Protocols

Synthesis of N-Boc-Homopiperazine

This protocol describes the synthesis of N-Boc-homopiperazine from homopiperazine and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

Homopiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolve homopiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-homopiperazine as a colorless to light yellow liquid.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Boc-Homopiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate), a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for its use in the development of new drugs, including anticoagulants and histamine (B1213489) H3-receptor antagonists.[2][3] This document outlines its known qualitative solubility, discusses its physicochemical properties, and provides detailed experimental protocols for quantitative solubility determination.

Physicochemical Properties

This compound is an N-Boc protected derivative of homopiperazine.[2] Its structure, featuring a polar carbamate (B1207046) group, a nonpolar tert-butyl group, and a basic secondary amine, dictates its solubility behavior. While it is frequently described as a colorless to yellow liquid, some suppliers classify it as a white to off-white solid, indicating it may be a low-melting solid or that its physical state varies with purity.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112275-50-0 | [1][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][6] |

| Molecular Weight | 200.28 g/mol | [1][6] |

| Appearance | Colorless to yellow liquid OR White to off-white solid | [1][2][4] |

| Melting Point | 102 - 106 °C | [4] |

| Boiling Point | 95-110 °C at 0.5 mmHg | [2] |

| Density | ~1.016 - 1.05 g/cm³ (estimated) | [2][4] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and the compound's structural features provide valuable guidance. The molecule's Boc-protecting group increases its lipophilicity, suggesting good solubility in many common organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Not miscible or difficult to mix | [2][3][4][7] |

| Dichloromethane | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Methanol | Data not available | |

| Ethanol | Data not available | |

| Acetone | Data not available | |

| Ethyl Acetate | Data not available | |

| Toluene | Data not available | |

| Hexane | Data not available | |

| Dimethylformamide (DMF) | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Note: For a structurally related compound, N-Boc-piperazine, solubility has been reported in ethanol, methanol, and water.[8] This suggests that this compound is likely soluble in polar protic solvents, but experimental verification is required.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound in an organic solvent.

This is a widely used thermodynamic method for determining equilibrium solubility.[9]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase.

-

Quantification:

-

Gravimetric Analysis: Transfer the extracted aliquot to a pre-weighed vial. Evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of dissolved solute.

-

Chromatographic Analysis (HPLC): Dilute the extracted aliquot with a suitable solvent to a concentration within the calibrated range of an HPLC instrument. Quantify the concentration against a prepared standard curve of this compound. This is a common and accurate method used in solubility screening.[10]

-

-

Calculation: Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

This method involves adding a solvent incrementally to a known mass of solute until complete dissolution is observed.[11]

Methodology:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear glass vial.

-

Solvent Addition: Using a calibrated burette or pipette, add small, precise volumes of the chosen organic solvent to the vial.[11]

-

Dissolution: After each addition, stir or shake the vial vigorously until the solvent is saturated.[11] Continue adding solvent incrementally.

-

Endpoint Determination: The endpoint is reached when the last trace of solid solute has completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent required for complete dissolution. This method is faster than the shake-flask method but may be less precise for sparingly soluble compounds.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the equilibrium shake-flask method followed by HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility tests using the protocols outlined, as solubility can be affected by solvent purity, temperature, and the precise form of the solute.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-(tert-Butoxycarbonyl)homopiperazine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. N- BOC Piperazine [intersperse.in]

- 9. youtube.com [youtube.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physical Properties and Appearance of 1-Boc-Homopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known by its systematic name tert-butyl 1,4-diazepane-1-carboxylate, is a heterocyclic building block widely utilized in medicinal chemistry and drug development. Its structure, featuring a homopiperazine (B121016) ring protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. The Boc protecting group allows for selective reactions at the unprotected secondary amine, facilitating the construction of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 1,4-diazepane-1-carboxylate |

| Synonyms | This compound, 1-Boc-hexahydro-1,4-diazepine, tert-Butyl homopiperazine-1-carboxylate |

| CAS Number | 112275-50-0 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [1] |

| Appearance | Colorless to light yellow or light orange clear liquid[2][3] |

| Boiling Point | 95-110 °C at 0.5 mmHg[1][4][5] |

| Density | 1.016 g/mL at 20 °C[1][4][5] |

| Refractive Index (n20/D) | 1.471 (lit.)[1][4][5] |

| Solubility | Not miscible or difficult to mix with water.[6] Soluble in common organic solvents.[3] |

| Purity | >98.0% (GC)[2] |

| Storage Conditions | Store in a cool, dark place, preferably under an inert gas as it is air and moisture sensitive.[2][3] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Appearance

Objective: To visually inspect and describe the physical state and color of the substance.

Methodology:

-

Place a small, representative sample of this compound into a clear, clean glass vial or on a white watch glass.

-

Observe the sample against a white and a black background under diffuse daylight or a standardized light source.

-

Record the physical state (e.g., liquid) and the color (e.g., colorless, light yellow).

-

Note any visible impurities or heterogeneity.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology (Thiele Tube Method):

-

Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Place the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and is replaced by the vapor of the liquid.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record the temperature and the pressure at which the measurement was taken.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Methodology (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer (a specific gravity bottle).

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and record the mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature and record the mass.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology (Abbe Refractometer):

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Synthesis Workflow

This compound is a key synthetic intermediate. Its preparation is a fundamental step in the synthesis of various pharmaceutical agents. The following diagram illustrates a common synthetic route.

Caption: A schematic overview of the synthesis of this compound.

Logical Relationship in Synthesis

The synthesis of more complex pharmaceutical compounds often involves a multi-step process where this compound serves as a crucial intermediate. The Boc group protects one of the amine functionalities, allowing for selective modification of the other.

Caption: General workflow illustrating the use of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. alltracon.com [alltracon.com]

- 3. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 4. m.youtube.com [m.youtube.com]

- 5. Appearance of Solution | Pharmaguideline [pharmaguideline.com]

- 6. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]

A Technical Guide to tert-Butyl 1,4-diazepane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 1,4-diazepane-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents, particularly Rho-kinase inhibitors and CXCR4 antagonists.

Chemical Synonyms and Identifiers

Tert-butyl 1,4-diazepane-1-carboxylate is known by several synonyms in chemical literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and procurement.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl 1,4-diazepane-1-carboxylate |

| CAS Number | 112275-50-0 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Synonyms | 1-Boc-1,4-diazepane, 1-Boc-homopiperazine, N-Boc-1,4-diazepane, tert-Butyl hexahydro-1,4-diazepine-1-carboxylate, 1-(tert-Butoxycarbonyl)-1,4-diazepane, 1-(tert-Butoxycarbonyl)homopiperazine |

Physicochemical Properties

Understanding the physicochemical properties of tert-butyl 1,4-diazepane-1-carboxylate is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 288 °C |

| Density | 0.980 g/mL |

| Flash Point | 128 °C |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane (B109758); insoluble in water.[1] |

| Storage Temperature | 2-8°C (protect from light) |

Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

The following is a common and efficient method for the synthesis of tert-butyl 1,4-diazepane-1-carboxylate.[2]

Experimental Protocol

Materials:

-

1,4-diazepane

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

Acetic acid

-

Water

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH2Cl2)

Procedure:

-

A solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL) is prepared.

-

To a solution of di-tert-butyl dicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL), the 1,4-diazepane solution is added at room temperature.[2]

-

The reaction mixture is stirred for 24 hours at room temperature.

-

After 24 hours, water is added to the reaction mixture.

-

The pH of the aqueous phase is adjusted to 10 using a 10% NaOH solution.[2]

-

The aqueous phase is then extracted with dichloromethane (2 x 15 mL).[2]

-

The combined organic phases are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is evaporated under reduced pressure to yield the final product, tert-butyl 1,4-diazepane-1-carboxylate.

Yield: 90.0%[2]

Synthesis Workflow

Caption: Synthetic workflow for tert-butyl 1,4-diazepane-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz spectrometer.[3] Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) can be used as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard.[3]

Infrared (IR) Spectroscopy

-

An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory would be used. The spectrum would be recorded from a neat liquid sample placed directly on the ATR crystal.

Mass Spectrometry (MS)

-

Mass spectra would be obtained using a mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Applications in Drug Discovery

Tert-butyl 1,4-diazepane-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds due to its protected diazepine (B8756704) core.[1]

Rho-Kinase Inhibitors

The (S)-3-methyl derivative of tert-butyl 1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115.[4][5] Rho-kinase inhibitors are being investigated for the treatment of various conditions, including glaucoma, hypertension, and cancer.

CXCR4 Antagonists

The diazepine moiety is utilized in the development of CXCR4 antagonists.[6] The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[7] Small molecule inhibitors of the CXCR4/CXCL12 signaling pathway are therefore promising candidates for cancer therapy.[7] The synthesis of these antagonists often involves the incorporation of the diazepine scaffold, for which tert-butyl 1,4-diazepane-1-carboxylate serves as a convenient starting material.

Signaling Pathway in Cancer Metastasis

Caption: CXCR4 signaling pathway and the inhibitory action of its antagonists.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Boc-Homopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a valuable heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in creating complex molecules necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety, handling, and storage precautions for this compound, based on available safety data sheets and chemical handling guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are its corrosive nature and potential for causing irritation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

The signal word for this chemical is "Danger" .[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 112275-50-0[1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂[2][3] |

| Molecular Weight | 200.28 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 95-110 °C at 0.5 mmHg[3] |

| Density | 1.016 g/mL at 20 °C[3] |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | 1.471 at 20 °C[3] |

| Water Solubility | Not miscible or difficult to mix in water.[3] |

| Sensitivity | Air sensitive.[3] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and irritant properties, strict adherence to safe handling protocols is mandatory when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn to prevent any contact with the skin, eyes, or respiratory system.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. It is important to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[2]

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[1]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Storage and Stability

Proper storage is critical to maintain the quality of this compound and to prevent hazardous situations.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored in a corrosives area.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Stability: The compound is air sensitive.[3] It is recommended to store it under an inert atmosphere.

Accidental Release Measures and Disposal

In the event of a spill or for routine disposal, the following procedures, based on general guidelines for corrosive amines, should be followed.

Spill Cleanup Protocol

Note: The following is a general protocol and should be adapted based on the specific circumstances of the spill and in accordance with institutional safety guidelines.

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

-

Ventilate the Area: If it is safe to do so, increase ventilation to the area.

-

Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full range of recommended PPE as described in Section 3.2.

-

Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

-

Neutralization (with caution): For small spills, and only if you are trained to do so, cautiously neutralize the spill. For amines, a dilute acid (e.g., 5% hydrochloric acid) can be used. However, this should be done with extreme care as the reaction can be exothermic.

-

Absorb and Collect: Once contained and/or neutralized, carefully scoop up the absorbent material into a suitable, labeled, and closed container for disposal.[1]

-

Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and then rinse with water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

Waste Disposal

-

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1]

-

Do not allow the material to be released into the environment.[1]

-

Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] As such, it should be handled with the utmost care, assuming it is potentially toxic. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

First Aid Measures

In case of exposure, immediate medical attention is required.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Conclusion

This compound is a key reagent in modern organic synthesis, but its hazardous properties demand a high level of respect and care in its handling. By adhering to the guidelines outlined in this document, researchers and scientists can minimize the risks associated with its use and maintain a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet before handling any chemical and follow all institutional safety protocols.

References

A Technical Guide to High-Purity 1-Boc-Homopiperazine for Research Applications

For researchers and scientists engaged in drug discovery and development, the quality and purity of starting materials are paramount. 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features make it an essential intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and visualizations of relevant chemical and biological pathways.

Supplier and Specification Overview

The selection of a reliable supplier for high-purity this compound is a crucial first step in any research endeavor. Purity, consistency, and the availability of detailed analytical documentation are key factors to consider. The following table summarizes the specifications of this compound from several reputable suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | 27725 | ≥ 98% | Titration | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Tokyo Chemical Industry (TCI) | B6228 | >98.0% | Gas Chromatography (GC) | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Sigma-Aldrich | 511382 | 98% | Not specified on product page | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Fisher Scientific | AC437110050 | 98% | Not specified on product page | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Apollo Scientific | OR1256 | 97% | Not specified on product page | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| ChemScene | CS-D0683 | ≥98% | Not specified on product page | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information on purity and analytical methods used.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the N-Boc protection of homopiperazine (B121016).

Materials:

-

Homopiperazine (1,4-diazepane)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve homopiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the stirred homopiperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Buchwald-Hartwig Amination for Synthesis of N-Aryl-homopiperazines

This protocol details the coupling of this compound with an aryl halide, a key step in the synthesis of various drug candidates.[1][2]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas (argon or nitrogen) supply

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-aryl-1-Boc-homopiperazine product.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

Derivatives of homopiperazine often act as ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[1][2] The following diagram illustrates a simplified, representative GPCR signaling pathway that can be modulated by such compounds.

References

A Technical Guide to 1-Boc-Homopiperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a pivotal building block in medicinal chemistry, prized for its role in the synthesis of a diverse array of therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms of the homopiperazine (B121016) ring allows for selective functionalization at the unprotected secondary amine, enabling the construction of complex molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the commercial availability and pricing of this compound, a detailed experimental protocol for its synthesis and purification, and an exploration of its applications in drug discovery, with a focus on the development of factor Xa inhibitors, T-type calcium channel blockers, and sigma-1 receptor ligands.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial sources and pricing information.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Chem-Impex | 276987 | ≥ 98% | 1 g | $22.03 |

| 5 g | $88.23 | |||

| 25 g | $376.66 | |||

| Sigma-Aldrich | 766534 | 98% | - | Price on request |

| Fisher Scientific | AC446710010 | 98% | - | Price on request |

| Tokyo Chemical Industry (TCI) | B6228 | >98.0% (GC) | 1 g | Price on request |

| 5 g | Price on request |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Synthesis and Purification: Experimental Protocol

The selective mono-Boc protection of symmetrical diamines like homopiperazine (1,4-diazepane) is a common challenge in organic synthesis, as the reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for the mono-Boc protection of diamines.

Materials and Equipment

-

Homopiperazine (1,4-diazepane)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Methanol (B129727) (MeOH)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Synthetic Procedure

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve homopiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of homopiperazine). Cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.1 eq) in anhydrous DCM dropwise over a period of 30-60 minutes. The slow addition helps to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 90:9:1 EtOAc:Hexanes:Et₃N). The product, this compound, will have a higher Rf value than the starting homopiperazine.

-

Work-up: Once the reaction is deemed complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain some di-Boc-homopiperazine and unreacted starting material, is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a suitable eluent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 50-100% ethyl acetate). A small percentage of triethylamine or methanol can be added to the eluent to improve the separation and prevent tailing of the amine products.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil or low-melting solid.

Applications in Drug Discovery

This compound is a valuable scaffold in the design and synthesis of novel drug candidates targeting a range of biological pathways. Its utility stems from the ability to introduce diverse functionalities at the N-4 position of the homopiperazine ring, leading to compounds with high affinity and selectivity for their respective targets.

Factor Xa Inhibitors for Anticoagulation

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[1] Derivatives of 1,4-diazepane, the core structure of homopiperazine, have been explored as potent and selective FXa inhibitors. The homopiperazine moiety can serve as a central scaffold to which various substituents are attached to interact with the active site of FXa.

Below is a simplified representation of the Factor Xa signaling pathway, which is a central part of the coagulation cascade.

References

Methodological & Application

Synthesis protocol for 1-Boc-homopiperazine from 1,4-diazepane

Application Notes: Synthesis of 1-Boc-homopiperazine

Introduction

This compound, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry and drug development.[1] The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms of the homopiperazine (B121016) ring allows for selective functionalization of the unprotected secondary amine. This mono-protected derivative is utilized in the synthesis of a variety of pharmaceutical compounds, including potent anticoagulants, histamine (B1213489) H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] The following protocol details a straightforward and high-yielding method for the synthesis of this compound from the readily available starting material, 1,4-diazepane.

Chemical Reaction

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1,4-diazepane.

| Parameter | Value |

| Reactants | |

| 1,4-Diazepane | 1.0 g (9.780 mmol) |

| Di-tert-butyldicarbonate | 2.201 g (9.780 mmol) |

| Solvent | |

| Acetic Acid | 19.6 mL (9.8 mL for each reactant) |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Work-up | |

| 10% NaOH Solution | To adjust pH to 10 |

| Dichloromethane (B109758) | 2 x 15 mL (for extraction) |

| Product | |

| Yield | 90.0% |

| Product Name | tert-Butyl 1,4-diazepane-1-carboxylate |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

Experimental Protocol

Objective: To synthesize this compound by selective N-Boc protection of 1,4-diazepane.

Materials:

-

1,4-Diazepane

-

Di-tert-butyldicarbonate ((Boc)₂O)

-

Acetic Acid

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, prepare a solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL). In a separate container, prepare a solution of di-tert-butyldicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL).[1]

-

Reaction: At room temperature, add the solution of di-tert-butyldicarbonate to the solution of 1,4-diazepane.[1]

-

Stirring: Stir the resulting reaction mixture at room temperature for 24 hours.[1]

-

Quenching and pH Adjustment: After 24 hours, add water to the reaction mixture. Carefully adjust the pH of the solution to 10 using a 10% NaOH solution.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).[1]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the final product, tert-butyl 1,4-diazepane-1-carboxylate.[1]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Boc-Homopiperazine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a protected secondary amine and a reactive secondary amine within a seven-membered ring, make it an ideal starting material for the synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective functionalization of the unprotected nitrogen atom. Subsequent deprotection of the Boc group under acidic conditions reveals a second reactive site for further derivatization, enabling the creation of elaborate molecular architectures. This mono-protected homopiperazine (B121016) derivative is widely utilized in the development of novel therapeutic agents, particularly in the synthesis of G protein-coupled receptor (GPCR) antagonists, Factor Xa inhibitors, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 112275-50-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.28 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |

| Boiling Point | 90 °C (0.5 mmHg) | --INVALID-LINK-- |

| Density | 1.016 g/mL at 20 °C | --INVALID-LINK-- |

| Refractive Index | 1.471 | --INVALID-LINK-- |

| Solubility | Not miscible or difficult to mix in water | --INVALID-LINK-- |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. | --INVALID-LINK-- |

Applications in Synthesis